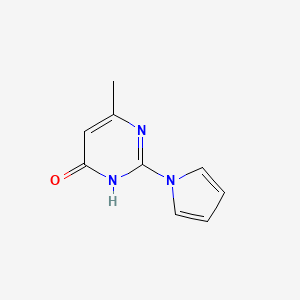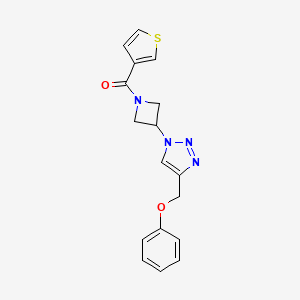![molecular formula C26H22FNO4 B2599694 1-[(3-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one CAS No. 866727-17-5](/img/structure/B2599694.png)
1-[(3-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one is a synthetic compound that belongs to the quinoline family. It is also known as FMe-Q or 3F-PhM-DMeO-Q. This compound has gained significant attention in the scientific community due to its potential therapeutic applications. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Transformations
Quinoline derivatives are known for their efficient fluorescence properties, making them valuable in biochemistry and medicine for studying various biological systems. Their synthesis often involves reactions with amino acids or esters to obtain new derivatives with potential applications as antioxidants and radioprotectors due to their structural features (Aleksanyan & Hambardzumyan, 2013).
Anticancer Activity
Some quinoline derivatives have been synthesized and evaluated for their anticancer activity. For instance, the study on (quinazolin-4-ylamino)methyl-phosphonates reveals the potential of quinoline derivatives synthesized via microwave irradiation to exhibit weak to good anti-Tobacco mosaic virus (TMV) activity, suggesting a path for the development of antiviral agents (Luo et al., 2012).
Anti-inflammatory and Antimicrobial Applications
Fluorine-substituted quinoline derivatives have shown potential for anti-inflammatory activity. Studies on these compounds, including their synthesis, crystal structures, and biological evaluation, indicate that they might offer inhibitory effects on inflammation-related processes. This opens up research avenues for their use in treating inflammatory diseases (Sun et al., 2019). Furthermore, the antimicrobial properties of quinoline derivatives against a range of bacteria and fungi have been documented, highlighting their potential as therapeutic agents in combating infectious diseases (Faldu et al., 2014).
Photophysical Properties
Quinoline derivatives are also explored for their photophysical properties, with some studies focusing on their fluorescence characteristics. These properties make quinoline derivatives suitable for applications in optical materials and sensors, contributing to advancements in materials science (Kokotos & Tzougraki, 1991).
Eigenschaften
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO4/c1-16-7-9-18(10-8-16)25(29)21-15-28(14-17-5-4-6-19(27)11-17)22-13-24(32-3)23(31-2)12-20(22)26(21)30/h4-13,15H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNISRTHHVQNBMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2599612.png)
![4-[(4-Oxopiperidin-1-yl)methyl]benzonitrile](/img/structure/B2599613.png)

![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2599616.png)
![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2599618.png)
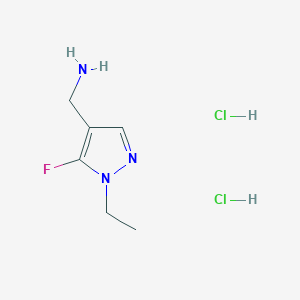
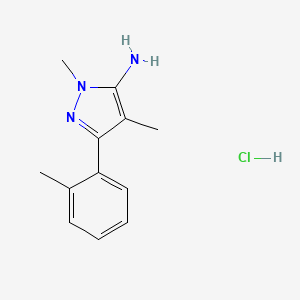
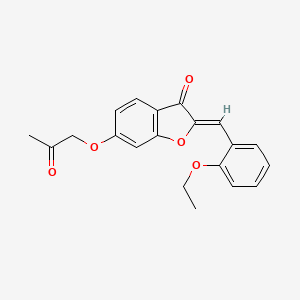
![2-[2-(Azepan-1-yl)ethylsulfanyl]-6-pyridin-4-yl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2599624.png)
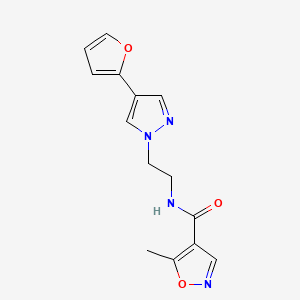
![4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2599626.png)
